Mhlwaak

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mhlwaak is an antioxidant peptide derived from the pancreatin hydrolysate of C-phycocyanin. It exhibits potent radical scavenging capabilities, effectively shielding zebrafish larvae against hydrogen peroxide-induced oxidative damage .

Métodos De Preparación

Mhlwaak is synthesized through the hydrolysis of C-phycocyanin using pancreatin. The hydrolysis process involves enzymatic digestion, which breaks down the protein into smaller peptide fragments, including this compound . The industrial production of this compound follows similar enzymatic hydrolysis methods, ensuring the peptide’s purity and activity.

Análisis De Reacciones Químicas

Mhlwaak undergoes various chemical reactions, primarily focusing on its antioxidant properties. It participates in radical scavenging reactions, where it neutralizes free radicals such as DPPH and ABTS radicals . These reactions typically occur under mild conditions, with this compound acting as a reducing agent to donate electrons and stabilize the radicals. The major products formed from these reactions are the reduced forms of the radicals, which are less reactive and harmful.

Aplicaciones Científicas De Investigación

Mhlwaak has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model antioxidant peptide to study radical scavenging mechanisms and develop new antioxidant compounds . In biology, this compound is employed in studies involving oxidative stress and its effects on cellular processes. It has shown potential in protecting cells and organisms from oxidative damage, making it a valuable tool in biomedical research . In medicine, this compound’s antioxidant properties are explored for therapeutic applications, such as preventing and treating diseases associated with oxidative stress . Additionally, this compound is utilized in the food and cosmetic industries as a natural antioxidant additive to enhance product stability and shelf life .

Mecanismo De Acción

Mhlwaak exerts its effects through its potent antioxidant activity. It scavenges free radicals by donating electrons, thereby neutralizing their reactivity and preventing oxidative damage . The molecular targets of this compound include reactive oxygen species and other free radicals. It also activates the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes such as superoxide dismutase and catalase . This pathway plays a crucial role in cellular defense against oxidative stress and helps maintain redox homeostasis.

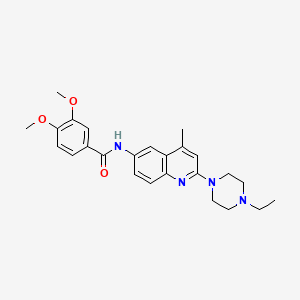

Comparación Con Compuestos Similares

Mhlwaak is unique compared to other antioxidant peptides due to its specific amino acid sequence and high radical scavenging ability. Similar compounds include MAQAAEYYR and MDYYFEER, which are also derived from the pancreatin hydrolysate of C-phycocyanin . While these peptides share similar antioxidant properties, this compound stands out for its higher efficacy in protecting zebrafish larvae from hydrogen peroxide-induced oxidative damage . The distinct amino acid composition and sequence of this compound contribute to its superior antioxidant activity and make it a valuable compound for research and industrial applications.

Propiedades

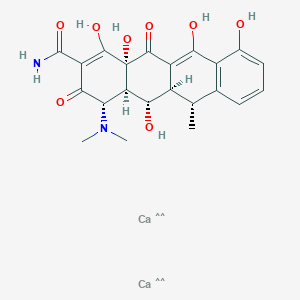

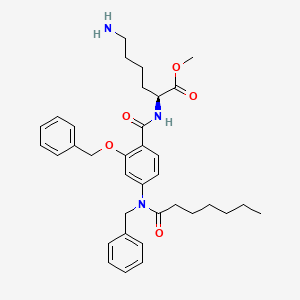

Fórmula molecular |

C40H61N11O8S |

|---|---|

Peso molecular |

856.0 g/mol |

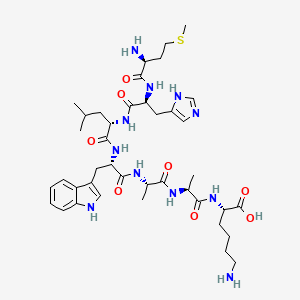

Nombre IUPAC |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C40H61N11O8S/c1-22(2)16-31(50-39(57)33(18-26-20-43-21-45-26)49-36(54)28(42)13-15-60-5)38(56)51-32(17-25-19-44-29-11-7-6-10-27(25)29)37(55)47-23(3)34(52)46-24(4)35(53)48-30(40(58)59)12-8-9-14-41/h6-7,10-11,19-24,28,30-33,44H,8-9,12-18,41-42H2,1-5H3,(H,43,45)(H,46,52)(H,47,55)(H,48,53)(H,49,54)(H,50,57)(H,51,56)(H,58,59)/t23-,24-,28-,30-,31-,32-,33-/m0/s1 |

Clave InChI |

BQQPSRJQYNJXKE-CUOGVALMSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCSC)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCSC)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12390746.png)

![[5-[3-(Dimethylamino)propoxy]-1,3-dihydroisoindol-2-yl]-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxyphenyl]methanone](/img/structure/B12390772.png)

![(1'R,2'R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,6-diol](/img/structure/B12390803.png)